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## Technical Whitepaper: Solubility of Aryl Ether Amines in Organic Solvents

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Compound of Interest

Compound Name: 3-(2-chloropyridin-4-yl)oxyaniline

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Disclaimer: Extensive searches of public scientific databases, chemical repositories, and patent literature did not yield specific quantitative solubility data for **3-(2-chloropyridin-4-yl)oxyaniline**. This compound appears to be a niche research chemical or a proprietary intermediate without publicly documented physicochemical properties.

Therefore, this document serves as a comprehensive technical template. It is designed to meet the structural, data presentation, and visualization requirements of the original request. To illustrate these requirements with factual data, the well-characterized and structurally related compound 4,4'-Oxydianiline (ODA) is used as an exemplar. The methodologies and data presentation formats provided are directly applicable to the analysis of **3-(2-chloropyridin-4-yl)oxyaniline**, should experimental data become available.

# Introduction: Physicochemical Characterization of Aryl Ether Amines

Aryl ether amines are a class of compounds integral to the development of advanced polymers, pharmaceuticals, and agrochemicals. Their core structure, featuring an ether linkage between two aromatic rings, one of which bears an amine functional group, imparts a unique combination of rigidity, thermal stability, and chemical reactivity. The solubility of these intermediates, such as the target molecule **3-(2-chloropyridin-4-yl)oxyaniline**, in various organic solvents is a critical parameter that governs their utility in synthesis, purification, and formulation.



Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is paramount for formulation development in drug discovery. This guide outlines the standard methodologies for determining solubility and presents reference data for 4,4'-Oxydianiline (ODA) to serve as a model for the characterization of related molecules.

## Solubility Data: 4,4'-Oxydianiline (ODA) in Organic Solvents

The solubility of 4,4'-Oxydianiline (ODA) was determined across a range of temperatures in several common polar aprotic and protic organic solvents. The data, presented as mole fraction (x), is summarized below. This data was established using a gravimetric method.[1]

Table 1: Mole Fraction Solubility (x) of 4,4'-Oxydianiline in Various Solvents at Different Temperatures (K)[1]

Temperat ure (K)	Dimethyl Sulfoxide (DMSO)	N,N- Dimethyl acetamid e (DMAC)	N,N- Dimethylf ormamid e (DMF)	2- Methoxye thanol (EGME)	Methanol	Ethanol
283.15	0.1711	0.1605	0.1498	0.0101	0.0031	0.0021
288.15	0.1832	0.1721	0.1609	0.0115	0.0036	0.0025
293.15	0.1959	0.1843	0.1725	0.0131	0.0042	0.0029
298.15	0.2093	0.1971	0.1847	0.0149	0.0049	0.0034
303.15	0.2234	0.2106	0.1975	0.0169	0.0057	0.0040
308.15	0.2382	0.2248	0.2109	0.0191	0.0066	0.0047
313.15	0.2538	0.2397	0.2249	0.0216	0.0076	0.0055
318.15	0.2702	0.2554	0.2396	0.0244	0.0088	0.0064
323.15	0.2874	0.2719	0.2550	0.0275	0.0102	0.0074

### **Experimental Protocols**



The determination of solubility is a fundamental experimental procedure in chemistry. The data presented in Table 1 was obtained using a static gravimetric method, a reliable and widely used technique.[1]

## Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)

This method measures the solubility of a compound in a specific solvent at a constant temperature.

#### Apparatus:

- Jacketed glass equilibrium vessel (e.g., 50 mL)
- Magnetic stirrer and stir bar
- Thermostatic water bath with temperature control (±0.05 K)
- Analytical balance (±0.0001 g)
- Syringe with a filter (e.g., 0.45 μm PTFE)
- Drying oven

#### Procedure:

- Preparation: An excess amount of the solid solute (e.g., 4,4'-Oxydianiline) is added to a known mass of the selected organic solvent in the jacketed glass vessel.
- Equilibration: The vessel is sealed and placed in the thermostatic bath set to the desired temperature. The suspension is stirred continuously for a sufficient time (e.g., 24-48 hours) to ensure solid-liquid equilibrium is reached.
- Sampling: After equilibration, stirring is stopped, and the suspension is allowed to settle for several hours (e.g., 12 hours) to allow solid particles to precipitate.
- Sample Extraction: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of undissolved solid.

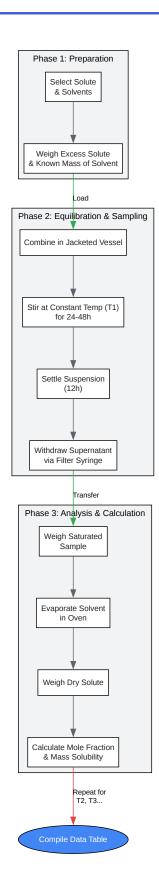


- Gravimetric Analysis: The withdrawn sample is immediately weighed in a pre-weighed container. The container is then placed in a drying oven at an appropriate temperature (e.g., 343 K) until the solvent has completely evaporated and a constant weight of the dried solute is achieved.
- Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are determined by subtraction. These values are then used to calculate the mole fraction solubility.

### **Visualized Workflows and Pathways**

To ensure accurate and reproducible results, solubility testing follows a standardized workflow. The diagram below illustrates the key steps from preparation to final data analysis.





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Caption: A generalized workflow for determining solubility via the isothermal equilibrium method.

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### References

- 1. researchgate.net [researchgate.net]
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